molecular formula C9H9BrO B1272272 6-bromo-2,3-dihydro-1H-inden-1-ol CAS No. 75476-86-7

6-bromo-2,3-dihydro-1H-inden-1-ol

Cat. No. B1272272
CAS RN: 75476-86-7
M. Wt: 213.07 g/mol
InChI Key: DXVPKKRFBPLRRN-UHFFFAOYSA-N
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Description

The compound "6-bromo-2,3-dihydro-1H-inden-1-ol" is not directly mentioned in the provided papers, but related brominated indene derivatives have been synthesized and studied. These compounds are of interest due to their potential applications in photochromic and photomagnetic materials, as well as their use in organic synthesis and the formation of hydrogen-bonded structures.

Synthesis Analysis

The synthesis of brominated indene derivatives is highlighted in the papers. For instance, brominated biindenylidenediones were synthesized from their non-brominated precursors, demonstrating that the introduction of bromine atoms can significantly alter the properties of the compounds . Additionally, 1-bromo-3-buten-2-one was investigated as a building block in organic synthesis, with various reactions including reduction to alcohols and formation of heterocycles and carbocycles, although with varying yields . The synthesis of 2H-indazole-4,7-dione derivatives also involved bromination steps to yield mono- and dibromo derivatives .

Molecular Structure Analysis

The molecular structure of brominated indene derivatives has been analyzed using single-crystal X-ray diffraction. For example, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione was determined, revealing monoclinic space group and specific unit cell dimensions . Another study described the hydrogen-bonded dimer structure in a bromophenyl-substituted pyrazolopyridine derivative, showcasing the importance of non-covalent interactions in the solid-state arrangement of these molecules .

Chemical Reactions Analysis

The chemical reactivity of brominated indene derivatives includes photochromic and photomagnetic behavior, as well as their ability to participate in various organic reactions. The photochromic and photomagnetic properties of brominated biindenylidenediones were investigated, showing that bromine substitution affects these properties . The reactivity of 1-bromo-3-buten-2-one in forming heterocycles and carbocycles was also studied, indicating its versatility as a building block in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indene derivatives are influenced by the presence of bromine atoms. The UV-Vis absorption spectra of these compounds in solution and their solid-state properties were examined, revealing that bromination can lead to considerable changes in their behavior . The crystallographic analysis provided insights into the molecular arrangement and potential defects in the crystal lattice due to bromine substitution .

Scientific Research Applications

Application 1: Antibacterial and Antifungal Studies

  • Summary of the Application: Halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their antibacterial and antifungal properties .
  • Methods of Application: A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods . The synthesized compounds were characterized by FT-IR, 1H NMR, 13C NMR, and HRMS spectral techniques .
  • Results or Outcomes: The synthesized compounds have been tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .

Application 2: Biological Potential of Indole Derivatives

  • Summary of the Application: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application: Various scaffolds of indole have been synthesized for screening different pharmacological activities .
  • Results or Outcomes: From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Future Directions

Indene derivatives, including 6-bromo-2,3-dihydro-1H-inden-1-ol, have potential for development as retinoic acid receptor α agonists . This suggests a promising future direction for research and development of this compound.

properties

IUPAC Name

6-bromo-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVPKKRFBPLRRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373053
Record name 6-bromo-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-2,3-dihydro-1H-inden-1-ol

CAS RN

75476-86-7
Record name 6-bromo-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-1-indanone (prepared as described by Cornelius, Lyndon A. M. and Combs, Donald W. Synth. Commun. (1994), 24(19), 2777-88) (1.4 g, 6.57 mmol) in 20 mL of methanol was added sodium borohydride (0.087 g, 2.3 mmol) over a period of five minutes at room temperature. The reaction mixture was stirred for two hours at room temperature, concentrated under pressure and partitioned between ethyl acetate (50 mL) and 1N HCl (20 mL). The ethyl acetate layer was dried over sodium sulfate and concentrated under reduced pressure to yield the title compound as a solid (1.4 g, 99%). 1H NMR (CDCl3): δ 7.45 (s, 1H), 7.3 (d, 1H), 7.0 (d, 1H), 5.2 (t, 1H), 2.9 (m, 1H), 2.7 (m, 1H), 2.4 (m, 1H), 1.9 (m, 2H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.087 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-2,3-dihydro-1H-inden-1-ol
Reactant of Route 2
6-bromo-2,3-dihydro-1H-inden-1-ol
Reactant of Route 3
6-bromo-2,3-dihydro-1H-inden-1-ol
Reactant of Route 4
6-bromo-2,3-dihydro-1H-inden-1-ol
Reactant of Route 5
6-bromo-2,3-dihydro-1H-inden-1-ol
Reactant of Route 6
6-bromo-2,3-dihydro-1H-inden-1-ol

Citations

For This Compound
1
Citations
J Jo, M Jeong, JS Ahn, J Akter, HS Kim… - The Journal of …, 2019 - ACS Publications
The first total synthesis of anmindenol A is described in four steps. A notable feature of the synthetic route includes the efficient construction of the 3,10-dialkylsubstituted benzofulvene …
Number of citations: 8 pubs.acs.org

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